molecular formula C24H29N B193194 Anhydro Abiraterone CAS No. 154229-20-6

Anhydro Abiraterone

Cat. No.: B193194
CAS No.: 154229-20-6
M. Wt: 331.5 g/mol
InChI Key: LAZGFPQCCUTDPH-NHFPKVKZSA-N
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Description

Anhydro Abiraterone is a derivative of Abiraterone, a steroidal compound primarily used in the treatment of prostate cancer. It is known for its role as an inhibitor of the enzyme cytochrome P450 17A1 (CYP17A1), which is crucial in the biosynthesis of androgens. This compound is particularly significant in the context of metastatic castration-resistant prostate cancer, where it helps in reducing androgen levels and thereby inhibiting the growth of cancer cells .

Mechanism of Action

Target of Action

Anhydro Abiraterone, also known as Abiraterone, primarily targets the enzyme 17 α-hydroxylase/C17,20-lyase (CYP17) . This enzyme is expressed in testicular, adrenal, and prostatic tumor tissues and plays a crucial role in regulating androgen biosynthesis .

Mode of Action

Abiraterone is a potent, irreversible, and selective inhibitor of CYP17 . It interferes with androgen synthesis by blocking the CYP17A1-expressed enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) . The inhibition of 17α-hydroxylase suppresses the hydroxylation of pregnenolone and progesterone at C17 .

Biochemical Pathways

The blockage of 17,20-lyase limits the subsequent conversion of the hydroxylated metabolites to dehydroepiandrosterone and androstenedione, respectively, resulting in decreased tumor testosterone and dihydrotestosterone levels . Abiraterone shares its ∆5, 3β-OH structure with physiological substrates of the 3β-hydroxysteroid dehydrogenase, making abiraterone susceptible to conversion by that enzyme . The resulting ∆4-abiraterone (D4A) would have structural elements that are identical to testosterone, enabling it to interact with the androgen receptor (AR) and other enzymes involved in the steroidogenic pathway .

Pharmacokinetics

Abiraterone has poor oral bioavailability and is susceptible to hydrolysis by esterases . Therefore, abiraterone acetate was developed as an orally bioavailable prodrug with enhanced stability and absorption . Under fasting conditions, the maximum plasma concentration (Cmax) was 27.02 ± 14.21 ng/mL, and the area under the concentration-time curve from time zero to infinity (AUC ∞) was 133.70 ± 83.99 h·ng/mL .

Result of Action

The action of Abiraterone leads to a decrease in tumor testosterone and dihydrotestosterone levels . This results in the inhibition of the growth of prostate cancer cells, which rely on androgens for their growth and survival .

Action Environment

The action, efficacy, and stability of Abiraterone can be influenced by various environmental factors. For instance, the bioavailability of Abiraterone can be affected by food intake. It is recommended to take Abiraterone on an empty stomach as food can increase the bioavailability of the drug . Furthermore, the metabolic conversion of Abiraterone to its active metabolite D4A is dependent on the presence of the enzyme 3β-hydroxysteroid dehydrogenase .

Biochemical Analysis

Biochemical Properties

Anhydro Abiraterone, like Abiraterone, is a potent, irreversible, and selective inhibitor of 17 α-hydroxylase/C17,20-lyase (CYP17), an enzyme expressed in testicular, adrenal, and prostatic tumour tissues, to regulate androgen biosynthesis . This interaction with CYP17 is crucial in its role in biochemical reactions.

Cellular Effects

This compound, through its inhibition of CYP17, interferes with androgen synthesis, which is vital for the growth and survival of prostate cancer cells . By blocking this pathway, it can effectively reduce tumor testosterone and dihydrotestosterone levels , impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the enzyme CYP17A1, which is crucial for androgen biosynthesis . This inhibition suppresses the hydroxylation of pregnenolone and progesterone at C17, limiting the subsequent conversion of these hydroxylated metabolites to dehydroepiandrosterone and androstenedione . This results in decreased tumour testosterone and dihydrotestosterone levels .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-studied. Studies on Abiraterone have shown that its effects can vary over time. For instance, the maximum plasma concentration of Abiraterone was observed to increase with dosage .

Dosage Effects in Animal Models

While specific studies on this compound’s dosage effects in animal models are limited, research on Abiraterone has shown that its effects can vary with different dosages

Metabolic Pathways

This compound is involved in the androgen biosynthesis pathway, where it inhibits the enzyme CYP17A1 . This inhibition disrupts the conversion of pregnenolone and progesterone to dehydroepiandrosterone and androstenedione, respectively .

Transport and Distribution

Studies on Abiraterone have suggested that it may be a substrate of hepatic OATP1B3 , which could play a role in its transport and distribution.

Subcellular Localization

Given its role in inhibiting CYP17A1, an enzyme expressed in testicular, adrenal, and prostatic tumour tissues , it is likely that it localizes to these areas within cells

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anhydro Abiraterone typically involves the dehydration of Abiraterone. One common method includes the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale dehydration processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound throughout the process .

Chemical Reactions Analysis

Types of Reactions: Anhydro Abiraterone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or alkylated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anhydro Abiraterone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: Anhydro Abiraterone is unique in its specific inhibition of CYP17A1, which directly impacts androgen biosynthesis. Unlike Abiraterone Acetate, which requires conversion to Abiraterone, this compound is already in its active form. Compared to Enzalutamide, which acts on androgen receptors, this compound targets the biosynthesis pathway, providing a different mechanism of action .

Properties

IUPAC Name

3-[(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N/c1-23-13-4-3-7-18(23)8-9-19-21-11-10-20(17-6-5-15-25-16-17)24(21,2)14-12-22(19)23/h3,5-8,10,15-16,19,21-22H,4,9,11-14H2,1-2H3/t19-,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZGFPQCCUTDPH-NHFPKVKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC=CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC=CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273491
Record name Pyridine, 3-androsta-3,5,16-trien-17-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154229-20-6
Record name Pyridine, 3-androsta-3,5,16-trien-17-yl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154229-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anhydro abiraterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-androsta-3,5,16-trien-17-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANHYDRO ABIRATERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNX2GEV6HN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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